molecular formula C13H15F3O B13040437 1-[4-(Trifluoromethyl)phenyl]-2-hexanone

1-[4-(Trifluoromethyl)phenyl]-2-hexanone

Cat. No.: B13040437
M. Wt: 244.25 g/mol
InChI Key: LCKMTIUMEWLGAF-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-2-hexanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2-hexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-2-hexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-(Trifluoromethyl)phenyl]-2-hexanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Trifluoromethyl)phenyl]-2-hexanone is unique due to its specific combination of the trifluoromethyl group and the hexanone chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H15F3O

Molecular Weight

244.25 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]hexan-2-one

InChI

InChI=1S/C13H15F3O/c1-2-3-4-12(17)9-10-5-7-11(8-6-10)13(14,15)16/h5-8H,2-4,9H2,1H3

InChI Key

LCKMTIUMEWLGAF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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